molecular formula C16H20N2O8 B12859532 trans-3'-Hydroxycotinine-N-b-D-glucuronide

trans-3'-Hydroxycotinine-N-b-D-glucuronide

Cat. No.: B12859532
M. Wt: 368.34 g/mol
InChI Key: RQZAUCJAFHEEEZ-QYPXCVPJSA-N
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Description

trans-3’-Hydroxycotinine-N-b-D-glucuronide: is a metabolite of nicotine, specifically a glucuronide conjugate of trans-3’-hydroxycotinine. This compound is formed in the human body as a result of the metabolism of nicotine, which is primarily found in tobacco products. It is excreted in the urine and serves as a biomarker for nicotine exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3’-Hydroxycotinine-N-b-D-glucuronide involves the glucuronidation of trans-3’-hydroxycotinine. This reaction typically occurs in the liver, where the enzyme UDP-glucuronosyltransferase catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to trans-3’-hydroxycotinine .

Industrial Production Methods: Industrial production of trans-3’-Hydroxycotinine-N-b-D-glucuronide is not commonly practiced due to its primary occurrence as a metabolic byproduct in humans. for research purposes, it can be synthesized in vitro using liver microsomes and UDP-glucuronic acid .

Chemical Reactions Analysis

Types of Reactions: trans-3’-Hydroxycotinine-N-b-D-glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the conjugation of glucuronic acid to the hydroxyl group of trans-3’-hydroxycotinine .

Common Reagents and Conditions:

Major Products: The major product of this reaction is trans-3’-Hydroxycotinine-N-b-D-glucuronide itself .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: trans-3’-Hydroxycotinine-N-b-D-glucuronide is unique in its specific glucuronidation at the nitrogen atom, distinguishing it from other glucuronide conjugates of nicotine metabolites. This specific modification plays a crucial role in its excretion and detection as a biomarker for nicotine exposure .

Properties

Molecular Formula

C16H20N2O8

Molecular Weight

368.34 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S,4R)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate

InChI

InChI=1S/C16H20N2O8/c1-17-8(5-9(19)14(17)23)7-3-2-4-18(6-7)15-12(22)10(20)11(21)13(26-15)16(24)25/h2-4,6,8-13,15,19-22H,5H2,1H3/t8-,9+,10-,11-,12+,13-,15+/m0/s1

InChI Key

RQZAUCJAFHEEEZ-QYPXCVPJSA-N

Isomeric SMILES

CN1[C@@H](C[C@H](C1=O)O)C2=C[N+](=CC=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O

Canonical SMILES

CN1C(CC(C1=O)O)C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O

Origin of Product

United States

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